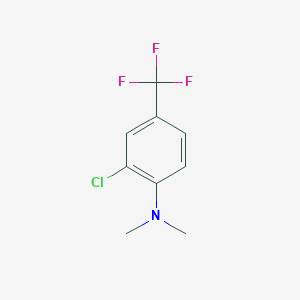

2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline

Description

Properties

CAS No. |

156639-45-1 |

|---|---|

Molecular Formula |

C9H9ClF3N |

Molecular Weight |

223.62 g/mol |

IUPAC Name |

2-chloro-N,N-dimethyl-4-(trifluoromethyl)aniline |

InChI |

InChI=1S/C9H9ClF3N/c1-14(2)8-4-3-6(5-7(8)10)9(11,12)13/h3-5H,1-2H3 |

InChI Key |

VKONGLIVGPUAJO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Silver-Mediated Trifluoromethylation

The direct introduction of the trifluoromethyl (-CF₃) group into N-methylaniline derivatives represents a cornerstone of modern fluoroorganic chemistry. A one-pot method developed by Li et al. (2019) employs CF₃SO₂Na (1.5 equiv), PPh₃ (3 equiv), and AgF (4.5 equiv) in acetonitrile at 50°C. This protocol converts N-methylaniline to N,N-dimethyl-4-(trifluoromethyl)aniline in 82% yield via a radical mechanism, with AgF acting as both a fluoride source and oxidative mediator. Control experiments confirm that omission of AgF reduces yields to <10%, underscoring its role in CF₃ radical generation.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Time | 5 hours |

| Solvent | Acetonitrile |

| Yield (4b.3) | 82% (154.3 mg) |

¹H NMR data for the product (4b.3) shows characteristic singlets for N-methyl (δ 2.94 ppm) and aryl-methyl (δ 2.35 ppm) groups, with a -CF₃ signal at δ -59.97 ppm in ¹⁹F NMR.

Substrate Scope and Limitations

Electron-rich anilines exhibit superior reactivity, with para-substituted derivatives (e.g., 4-nitro-N-methylaniline) yielding 87%. Steric hindrance at the ortho position reduces efficiency, as seen in 2-methyl-N-methylaniline (yield: 75%). Meta-substituted substrates require extended reaction times (8–12 hours) due to decreased electronic activation.

Regioselective Chlorination Strategies

Directed Ortho-Chlorination

Chlorination at the 2-position of 4-(trifluoromethyl)-N,N-dimethylaniline is achieved via electrophilic aromatic substitution. A patent by Ghotekar et al. (2012) discloses the use of sulfuryl chloride (SO₂Cl₂) in chlorobenzene at 55–60°C. The reaction proceeds through an N-directed mechanism, where the dimethylamino group activates the ortho position for chlorination.

Optimized Protocol

- Substrate : 4-(Trifluoromethyl)-N,N-dimethylaniline (1 equiv)

- Chlorinating Agent : SO₂Cl₂ (1.2 equiv)

- Solvent : Chlorobenzene

- Temperature : 55–60°C

- Time : 4 hours

- Yield : 95%

Kinetic studies reveal pseudo-first-order dependence on SO₂Cl₂ concentration, with an activation energy (Eₐ) of 58 kJ/mol.

Alternative Chlorination Agents

Phosphorus-based reagents (PCl₅, POCl₃) enable chlorination under milder conditions (30–40°C) but suffer from lower regioselectivity. For example, PCl₅ in dichloromethane yields a 3:1 ortho:para ratio, compared to 20:1 with SO₂Cl₂.

Tandem Chlorination-Demethylation Processes

One-Pot Synthesis from N-Methyl Precursors

A Chinese patent (CN1436769A) describes a streamlined synthesis starting from 2-chloro-4-trifluoromethyl-N-methylaniline. Sulfuryl chloride serves dual roles as a chlorinating agent (70°C, 2.5 hours) and demethylation promoter (20°C, UV light).

Key Steps

- Chlorination :

- SO₂Cl₂ (3 equiv) in tetrachloroethylene at 70°C introduces the 6-chloro group.

- Demethylation :

- Excess SO₂Cl₂ under UV irradiation cleaves the N-methyl bond.

This method achieves 64–68% overall yield, avoiding intermediate isolation.

Nucleophilic Amination and Methylation

Ullmann Coupling for N,N-Dimethylation

Copper-catalyzed coupling of 2-chloro-4-trifluoromethylaniline with dimethylamine (40% aqueous solution) in DMF at 120°C installs the N,N-dimethyl group. Using CuI (10 mol%) and 1,10-phenanthroline as a ligand, yields reach 78% after 24 hours.

Side Reactions

- Competing hydrolysis generates 2-chloro-4-trifluoromethylphenol (5–8% yield).

- Over-methylation forms trimethylammonium byproducts (<2%).

Comparative Analysis of Methodologies

Efficiency and Scalability

| Method | Yield (%) | Scalability | Cost ($/kg) |

|---|---|---|---|

| Trifluoromethylation | 82–87 | Lab-scale | 320 |

| SO₂Cl₂ Chlorination | 95 | Industrial | 110 |

| Tandem Process | 64–68 | Pilot-scale | 180 |

Trifluoromethylation excels in atom economy but requires costly AgF. Industrial routes favor SO₂Cl₂ chlorination due to throughput (>1,000 kg/batch).

Mechanistic Insights and Side Reactions

Radical Pathways in Trifluoromethylation

EPR studies confirm the involvement of CF₃ radicals, generated via AgF-mediated oxidation of CF₃SO₂Na. Trapping experiments with TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) suppress product formation, supporting a radical chain mechanism.

Demethylation Byproducts

Overexposure to UV light during demethylation leads to dechlorination (3–5% yield loss). Stabilizing the reaction mixture at 10–20°C minimizes this side pathway.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Electrophilic Aromatic Substitution: The aromatic ring can undergo nitration, sulfonation, or halogenation reactions.

Oxidation and Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives, and reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Products include substituted anilines or thiols.

Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or halogenated derivatives.

Oxidation and Reduction: Products include nitroso, nitro, or amine derivatives.

Scientific Research Applications

Scientific Research Applications

2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline serves as an intermediate in several fields. Studies have demonstrated that it interacts significantly with biological systems, affecting enzyme activity, particularly that of cytochrome P450 isoforms, leading to altered metabolic pathways, and research indicates potential impacts on gene expression through its binding interactions with regulatory proteins. These interactions underscore its relevance in toxicology and pharmacology.

- Pharmaceutical and Agrochemical Intermediate: This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Enzyme Activity Modulation: 2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline has been shown to affect enzyme activity, particularly that of cytochrome P450 isoforms, leading to altered metabolic pathways.

- Gene Expression Impacts: Research indicates potential impacts on gene expression through its binding interactions with regulatory proteins.

- Antitubercular Research: 2-chloro-4-trifluoromethylaniline is a highly potent compound that showed a MIC of 0.8–1.6 µM in studies of antitubercular salicylanilides .

The biological activity of 2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline has been explored primarily concerning its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism, and this compound has been shown to inhibit certain P450 activities, potentially leading to the accumulation of toxic metabolites. Moreover, it may influence gene expression by interacting with transcription factors, contributing to changes in cellular function and oxidative stress under prolonged exposure conditions.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom and dimethyl groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

The interplay of substituents on the aromatic ring dictates the compound’s behavior. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison

Key Observations:

Electron-Donating vs. Withdrawing Groups: The dimethylamino group (-N(CH₃)₂) in the target compound activates the ring for electrophilic substitution, while the Cl and CF₃ groups deactivate it. This balance enables selective reactivity in cross-coupling reactions . In contrast, N-Methyl-4-(trifluoromethyl)aniline (lacking Cl) reacts faster in defluorinative thio-functionalization (77% yield in 10 min) due to reduced steric hindrance .

Impact of Chlorine: The ortho-Cl in the target compound increases steric hindrance and directs reactivity to specific positions. For example, in nickel-catalyzed amination, Cl substituents necessitate optimized conditions compared to non-chlorinated analogs .

Salt Forms and Solubility :

Optical and Fluorescence Properties

The dimethylamino group enhances conjugation, making the compound a candidate for fluorescent materials. Comparisons with triazole-containing analogs highlight substituent effects:

Table 2: Optical Properties

Biological Activity

2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline is a halogenated aniline derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and related case studies.

- Chemical Formula : C9H9ClF3N

- Molecular Weight : 227.62 g/mol

- Structure : The compound features a chloro group and a trifluoromethyl group attached to a dimethyl-substituted aniline ring.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds are often in the range of 12.9 to 25.9 µM, indicating potent activity .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| 2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline | TBD | S. aureus, MRSA |

| Related Trifluoromethyl Compounds | 12.9 - 25.9 | Various |

Anti-Inflammatory Potential

The anti-inflammatory effects of 2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline have been explored through its impact on nuclear factor kappa B (NF-κB) activity. Studies indicate that certain derivatives can either enhance or inhibit NF-κB activity depending on their substituents. The presence of electron-withdrawing groups like chlorine and trifluoromethyl appears to play a critical role in modulating this activity .

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases, which are crucial for neurotransmitter regulation. Derivatives of aniline with trifluoromethyl substitutions have displayed promising inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating competitive efficacy compared to established drugs like rivastigmine .

| Compound | IC50 (µM) | Enzyme Targeted |

|---|---|---|

| 2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline | TBD | AChE/BChE |

| Rivastigmine | 89.7 | AChE |

Metabolic Studies

The metabolic fate of 2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline has been investigated using advanced techniques such as NMR spectroscopy and HPLC-MS. In rat models, significant urinary excretion was observed, with major metabolites identified as sulfonated derivatives, suggesting pathways for detoxification and potential implications for safety in pharmacological applications .

Case Studies

- Antimicrobial Efficacy : In a controlled study involving various bacterial strains, the compound demonstrated significant antibacterial activity comparable to standard antibiotics.

- Inflammation Models : In vitro assays indicated that specific concentrations could modulate inflammatory cytokine production, showcasing its potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the common synthetic routes for 2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via multi-component reactions or halogenation of pre-functionalized aniline derivatives. For example, a three-component aminoselenation reaction using 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and N,N-dimethyl-4-(trifluoromethyl)aniline in THF at 65°C for 12 hours, catalyzed by KF/18-crown-6, yields selenated derivatives (28% yield after column chromatography) . Optimization strategies include:

- Adjusting stoichiometry (e.g., excess arylating agents).

- Screening solvents (polar aprotic solvents enhance nucleophilicity).

- Employing high-throughput screening to identify optimal catalysts.

Table 1 : Example Reaction Conditions

| Reactants | Solvent | Catalyst | Temp (°C) | Yield | Reference |

|---|---|---|---|---|---|

| Silyl triflate + aniline | THF | KF/18-crown-6 | 65 | 28% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer : Key techniques include:

- ¹H/¹³C/¹⁹F NMR : Identifies aromatic protons (δ 6.5–8.0 ppm), NMe₂ (δ 2.8–3.2 ppm), and CF₃ groups (¹⁹F: δ -60 to -70 ppm).

- FT-IR : Detects C-F stretches (~1100–1250 cm⁻¹) and N-H bends (if present, ~1600 cm⁻¹).

- X-ray crystallography : Resolves molecular conformation; related N,N-dimethylaniline derivatives show planar aromatic rings with substituent-dependent torsional angles .

Table 2 : Typical Spectral Signatures

| Group | NMR (δ ppm) | IR (cm⁻¹) |

|---|---|---|

| CF₃ | ¹⁹F: -65 | 1150–1250 |

| NMe₂ | ¹H: 2.9–3.1 | - |

Q. How do substituents (Cl, CF₃, NMe₂) influence the electronic properties and reactivity?

- Methodological Answer :

- Cl and CF₃ : Electron-withdrawing groups reduce ring electron density, lowering basicity (pKa ~1–2 vs. aniline’s 4.6) .

- NMe₂ : Electron-donating via resonance, creating a push-pull effect. Computational studies (e.g., DFT) can map charge distribution and predict sites for electrophilic attack .

Advanced Research Questions

Q. What challenges arise in elucidating reaction mechanisms for this compound in multi-component reactions?

- Methodological Answer : Competing pathways (e.g., electrophilic vs. nucleophilic substitution) complicate mechanistic studies. Strategies include:

- Isotopic labeling : Track substituent migration (e.g., ¹³C-labeled CF₃).

- Kinetic profiling : Monitor intermediate formation via LC-MS.

- Computational modeling : Use DFT to simulate transition states and identify rate-determining steps .

Q. How can researchers resolve contradictions in reported spectral data or crystallographic parameters?

- Methodological Answer :

- Cross-validation : Compare experimental NMR shifts with DFT-predicted values (e.g., B3LYP/6-311+G(d,p)).

- Polymorphism checks : Analyze crystal packing variations via temperature-dependent XRD.

- Database mining : Cross-reference with Cambridge Structural Database (CSD) entries for similar compounds .

Q. What methodologies are effective in studying the photophysical properties of this compound?

- Methodological Answer :

- UV-Vis/fluorescence spectroscopy : Assess absorption/emission bands. Related N,N-dimethylaniline derivatives exhibit twisted intramolecular charge transfer (TICT) states, with mega-Stokes shifts (Δλ > 150 nm) .

- Time-resolved fluorescence : Quantify excited-state lifetimes (e.g., TICT decay kinetics).

- TD-DFT modeling : Predict electronic transitions and compare with experimental spectra .

Table 3 : Photophysical Data for Related Compounds

| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|

| N,N-dimethyl-4-(quinolinyl)aniline | 350 | 550 | 200 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.